molecular formula C8H16O2 B3165638 2,5-Dimethylhexanoic acid CAS No. 90201-13-1

2,5-Dimethylhexanoic acid

Cat. No. B3165638
CAS RN: 90201-13-1
M. Wt: 144.21 g/mol
InChI Key: ASAHZDPKCCONIV-UHFFFAOYSA-N
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Description

2,5-Dimethylhexanoic acid is a chemical compound with the formula C8H16O2 . It has a molecular weight of 144.2114 . The IUPAC Standard InChI is InChI=1S/C8H16O2/c1-6(2)4-5-7(3)8(9)10/h6-7H,4-5H2,1-3H3, (H,9,10) .


Synthesis Analysis

2,5-Dimethylhexanoic acid can be synthesized by various methods, including the oxidation of neopentyl alcohol, the hydrolysis of neopentyl halides, and the carboxylation of neopentane. The most commonly used method is the oxidation of neopentyl alcohol with potassium permanganate or chromic acid.


Molecular Structure Analysis

The molecular structure of 2,5-Dimethylhexanoic acid is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

2,5-Dimethylhexanoic acid has a molecular weight of 144.2114 . More detailed physical and chemical properties such as boiling point, critical temperature, critical pressure, density, enthalpy of vaporization, and heat capacity can be found in the NIST/TRC Web Thermo Tables .

Scientific Research Applications

Metabolic Studies

Research has shown that 2,5-dimethylhexanoic acid (2,5-DMH) plays a role in metabolic processes. In a study involving male Fischer 344 rats, 2,5-DMH was identified as one of the urinary metabolites when the rats were administered 2,5-dimethylhexane (Serve et al., 1991)(Serve et al., 1991).

Asymmetric Oxidation by Microorganisms

Microorganisms such as Rhodococcus sp. can catalyze the asymmetric oxidation of hydrocarbons, including the formation of 2,5-DMH (Matsui & Furuhashi, 1995)(Matsui & Furuhashi, 1995). This aspect is significant in understanding biodegradation processes and the potential biotechnological applications of these microorganisms.

Combustion Chemistry

The combustion characteristics of 2,5-DMH have been studied to understand the behavior of hydrocarbon fuels better. This includes examining its oxidation under various conditions, which is crucial for developing more efficient and cleaner combustion systems (Sarathy et al., 2014)(Sarathy et al., 2014).

Synthesis from Biomass

2,5-Hexanedione, a derivative of 2,5-DMH, has been synthesized from biomass resources using efficient methods, highlighting its potential as a sustainable chemical resource (Yueqin et al., 2016)(Yueqin et al., 2016).

Applications in Polymer Science

Bismuth carboxylates, including derivatives of 2,5-DMH, have been used as non-toxic catalysts in the synthesis of polyesters, demonstrating their utility in more environmentally friendly polymer production (Kricheldorf et al., 2005)(Kricheldorf et al., 2005).

Synthetic Lubricants

Research on esters of acids including 2,5-DMH analogs has shown their potential in the formulation of synthetic lubricating oils, indicating their importance in industrial applications (Gryglewicz & Oko, 2005)(Gryglewicz & Oko, 2005).

Chemical Synthesis and Education

2,5-DMH has been used in laboratory experiments to teach organic chemistry concepts such as SN1 reactions, demonstrating its educational utility (Wagner & Marshall, 2010)(Wagner & Marshall, 2010).

Mechanism of Action

The mechanism of action of 2,5-Dimethylhexanoic acid is not well-documented in the literature. As a carboxylic acid, it can donate a proton (H+) in solution, behaving as a Bronsted-Lowry acid .

Safety and Hazards

2,5-Dimethylhexanoic acid may be corrosive to metals and cause severe skin burns and eye damage . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

2,5-dimethylhexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-6(2)4-5-7(3)8(9)10/h6-7H,4-5H2,1-3H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASAHZDPKCCONIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90868838
Record name 2,5-Dimethylhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90868838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethylhexanoic acid

CAS RN

90201-13-1
Record name 2,5-Dimethylhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90868838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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